2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile is a chemical compound with the molecular formula C16H22N4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile include:
- 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]pentanenitrile
- 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]hexanenitrile .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which may confer unique properties and reactivity. This uniqueness can make it particularly valuable for certain applications in research and industry .
Eigenschaften
CAS-Nummer |
144224-94-2 |
---|---|
Molekularformel |
C16H22N4 |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
2-[[4-[(1-cyanopropylamino)methyl]phenyl]methylamino]butanenitrile |
InChI |
InChI=1S/C16H22N4/c1-3-15(9-17)19-11-13-5-7-14(8-6-13)12-20-16(4-2)10-18/h5-8,15-16,19-20H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
RXHDPCPJBAUHQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)NCC1=CC=C(C=C1)CNC(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.